molecular formula C11H14OS B11946317 Tetrahydro-2-(phenylthio)-2H-pyran CAS No. 20965-36-0

Tetrahydro-2-(phenylthio)-2H-pyran

Cat. No.: B11946317
CAS No.: 20965-36-0
M. Wt: 194.30 g/mol
InChI Key: LWSNXIJOBNOGDX-UHFFFAOYSA-N
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Description

Tetrahydro-2-(phenylthio)-2H-pyran is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one sulfur atom attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2-(phenylthio)-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenylthiol with a suitable dihydropyran derivative in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2-(phenylthio)-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfur atom to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrahydro-2-(phenylthio)-2H-pyran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydro-2-(phenylthio)-2H-pyran involves its interaction with specific molecular targets. The sulfur atom can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This compound may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

20965-36-0

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-phenylsulfanyloxane

InChI

InChI=1S/C11H14OS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2

InChI Key

LWSNXIJOBNOGDX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)SC2=CC=CC=C2

Origin of Product

United States

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